molecular formula C29H26N2O B2391991 3-[2-(tritylamino)ethyl]-1H-indol-5-ol CAS No. 19621-28-4

3-[2-(tritylamino)ethyl]-1H-indol-5-ol

Cat. No.: B2391991
CAS No.: 19621-28-4
M. Wt: 418.54
InChI Key: MCOUNTOHDVPWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(tritylamino)ethyl]-1H-indol-5-ol, also known as TRITC, is a fluorescent substance that is widely used in scientific experiments. It has a molecular formula of C29H26N2O and a molecular weight of 418.54 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C29H26N2O/c32-26-16-17-28-27 (20-26)22 (21-30-28)18-19-31-29 (23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-17,20-21,30-32H,18-19H2 .


Chemical Reactions Analysis

Trityl cations have been widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses . They are also extensively applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions .


Physical and Chemical Properties Analysis

The melting point of this compound is between 107-110 degrees Celsius .

Safety and Hazards

The safety information available indicates that 3-[2-(tritylamino)ethyl]-1H-indol-5-ol is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

3-[2-(tritylamino)ethyl]-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O/c32-26-16-17-28-27(20-26)22(21-30-28)18-19-31-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-17,20-21,30-32H,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOUNTOHDVPWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=C4C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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